molecular formula C5H3BrClNOS B8540694 2-Chloro-4-bromoacetyl-thiazole

2-Chloro-4-bromoacetyl-thiazole

Cat. No.: B8540694
M. Wt: 240.51 g/mol
InChI Key: ANQOOINNIFVRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-bromoacetyl-thiazole is a useful research compound. Its molecular formula is C5H3BrClNOS and its molecular weight is 240.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H3BrClNOS

Molecular Weight

240.51 g/mol

IUPAC Name

2-bromo-1-(2-chloro-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C5H3BrClNOS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2

InChI Key

ANQOOINNIFVRRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.6 g (6.0344 mol) of 2-Amino-4-bromoacetyl-thiazole are dissolved in 20 ml of water and 50 ml of concentrated hydrochloric acid. Now, at 0° C. and with stirring, a solution of 3.44 g (0.0499 mol) of sodium nitrite in 15 ml of water is added dropwise. The resulting diazonium salt solution is then introduced in portions into a vigorously stirred cold solution of 4.93 g (0.0449 mol) of copper(I) chloride in 15 ml of concentrated hydrochloric acid, and the mixture is stirred at room temperature for 20 hours. It is then diluted with 100 ml of water and extracted with ether. The ether extract is dried over sodium sulphate and evaporated. For purification, the crude product is purified on a silica gel column using methylene chloride as the eluant.
Quantity
7.6 g
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reactant
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20 mL
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solvent
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3.44 g
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reactant
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15 mL
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solvent
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Name
diazonium salt
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0 (± 1) mol
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15 mL
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reactant
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copper(I) chloride
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4.93 g
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catalyst
Reaction Step Three
Quantity
50 mL
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reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.